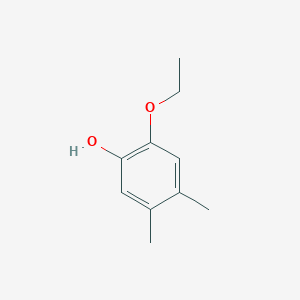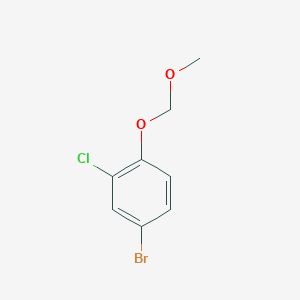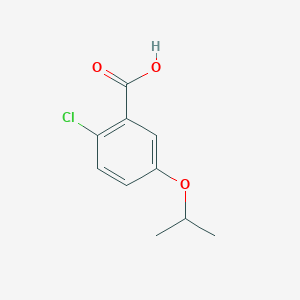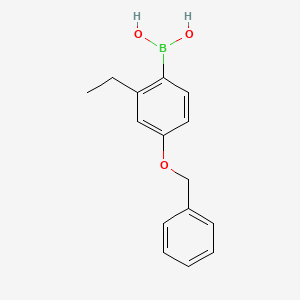![molecular formula C15H10O2S B6357309 2-[Benzo(b)thiophen-2-yl]benzoic acid, 95% CAS No. 6798-16-9](/img/structure/B6357309.png)
2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzo(b)thiophen-2-yl]benzoic acid, commonly referred to as 2BTA, is an organic compound with a molecular formula of C14H10O2S. It is a white, crystalline solid with a melting point of 158-162 °C and a density of 1.37 g/cm3. 2BTA is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
2BTA works by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also able to inhibit the production of pro-inflammatory molecules by blocking the activity of the enzyme cyclooxygenase-2 (COX-2). Additionally, 2BTA can inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, which are pro-inflammatory molecules.
Biochemical and Physiological Effects
2BTA has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and it has also been shown to reduce oxidative stress in cells. Additionally, 2BTA has been shown to reduce the production of pro-inflammatory molecules, such as leukotrienes and prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2BTA has several advantages for use in lab experiments. It is a potent antioxidant and can be used to study the effects of oxidative stress on cells. Additionally, it can be used to study the effects of inflammation, as it has been shown to reduce inflammation in animal models. However, it is important to note that 2BTA may not be suitable for all experiments, as it may not be able to penetrate certain cell membranes.
Direcciones Futuras
The potential future directions for 2BTA are numerous. One potential future direction is to explore the potential therapeutic applications of 2BTA in the treatment of inflammation and oxidative stress. Additionally, further research could be done to explore the potential of 2BTA as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, further research could be done to explore the potential of 2BTA as a therapeutic agent for other diseases and conditions. Finally, further research could be done to explore the potential of 2BTA as a drug delivery system.
Métodos De Síntesis
2BTA can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-thiophenecarboxylic acid with benzene in the presence of a base. This reaction produces a 2-thiophenecarboxylic acid benzene ester, which can then be oxidized with a mild oxidizing agent, such as hydrogen peroxide. This oxidation reaction produces 2BTA.
Aplicaciones Científicas De Investigación
2BTA has a variety of applications in scientific research. It is a potent antioxidant and has been used to study the effects of oxidative stress on cells. It has also been used to study the effects of inflammation, as it has been shown to reduce inflammation in animal models. Additionally, 2BTA has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Propiedades
IUPAC Name |
2-(1-benzothiophen-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-15(17)12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)18-14/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHSSSQPLDAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzo(B)thiophen-2-YL]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6357240.png)


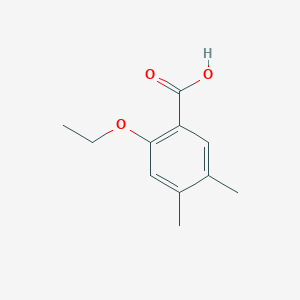

![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)

